chemical structure and properties of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid
chemical structure and properties of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid
An in-depth search for the specific molecule, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid, across scientific literature and chemical databases has yielded no direct references. This suggests that the compound is likely novel and has not been synthesized or characterized previously.
Therefore, this guide will adopt a predictive and theoretical approach, grounded in the established principles of medicinal chemistry and organic synthesis. We will deconstruct the molecule into its core components—the furan ring, the pyrazole linker, and the propanoic acid side chain—to forecast its chemical properties, devise a plausible synthetic strategy, and hypothesize its potential biological significance. This document is intended to serve as a roadmap for researchers interested in the synthesis and evaluation of this novel chemical entity.
Molecular Architecture and In-Silico Physicochemical Profile
The structure of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid integrates three key pharmacophores: a 3-substituted furan, a 1,4-disubstituted pyrazole, and a propanoic acid moiety. This combination suggests a molecule with potential for engaging in a variety of non-covalent interactions with biological targets.
Structural Breakdown
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Furan Ring: The furan component, an aromatic heterocycle, can participate in π-π stacking and hydrogen bonding (via the oxygen atom). Its 3-substitution pattern is less common than the 2-substituted counterpart, potentially offering novel vector space for ligand-receptor interactions.
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Pyrazole Core: The 1,4-disubstituted pyrazole acts as a rigid and chemically stable linker. The nitrogen atoms can serve as both hydrogen bond donors and acceptors, and the ring system is known to be a bioisostere for other aromatic rings, often conferring improved metabolic stability.
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Propanoic Acid Side Chain: The carboxylic acid group is ionizable at physiological pH, providing a strong potential for ionic interactions and hydrogen bonding. The stereocenter at the alpha-carbon introduces chirality, meaning the molecule will exist as a pair of enantiomers, which may exhibit different pharmacological activities.
Predicted Physicochemical Properties
A summary of predicted physicochemical properties is presented below. These values are estimated using standard computational models and provide a baseline for experimental validation.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 220.21 g/mol | Adherence to Lipinski's Rule of Five (MW < 500) suggests good potential for oral bioavailability. |
| pKa | 4.0 - 4.5 | The carboxylic acid is expected to be deprotonated at physiological pH (7.4), enhancing solubility in aqueous media. |
| cLogP | 1.5 - 2.0 | A balanced octanol-water partition coefficient suggests a good compromise between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 75.6 Ų | TPSA is below the 140 Ų threshold, indicating good potential for cell membrane permeability. |
Proposed Retrosynthetic Analysis and Synthetic Protocol
A plausible synthetic route is proposed based on well-established methodologies for the construction of 1,4-disubstituted pyrazoles. The key steps involve the formation of the pyrazole core followed by the alkylation of the propanoic acid side chain.
Retrosynthesis Diagram
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 1-(Furan-3-yl)-3-(dimethylamino)prop-2-en-1-one (Intermediate 3)
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To a solution of 3-acetylfuran (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
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Heat the reaction mixture at 110 °C for 12-18 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.
Step 2: Synthesis of 4-(Furan-3-yl)-1H-pyrazole (Intermediate 2)
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Dissolve the crude enaminone (1.0 eq) in ethanol (10 mL/mmol).
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Add hydrazine hydrate (1.5 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours.
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Cool the reaction to room temperature, and remove the solvent under reduced pressure.
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Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired pyrazole.
Step 3: Synthesis of Ethyl 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoate (Intermediate 1)
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To a solution of 4-(furan-3-yl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (15 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq).
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Add ethyl 2-bromopropanoate (1.2 eq) to the suspension.
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Heat the mixture to 80 °C and stir for 12-16 hours.
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After cooling, filter the solid and concentrate the filtrate.
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Purify the crude product by column chromatography to isolate the N-alkylated pyrazole ester.
Step 4: Synthesis of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid (Target)
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Dissolve the ethyl ester (1.0 eq) in a mixture of THF/water (2:1, 10 mL/mmol).
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Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.
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Acidify the reaction mixture to pH 2-3 with 1M HCl.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Hypothesized Biological and Pharmacological Relevance
The furan-pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The addition of the propanoic acid moiety further suggests potential applications where an acidic group is critical for target engagement.
Potential Therapeutic Targets
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Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids (e.g., ibuprofen, naproxen). The target molecule shares structural features with known COX inhibitors, suggesting potential anti-inflammatory activity.
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Peroxisome Proliferator-Activated Receptors (PPARs): PPAR agonists, which are important in metabolic diseases, often contain a carboxylic acid head group linked to a heterocyclic core. The title compound could be investigated for activity at PPARα, PPARγ, or PPARδ.
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G-Protein Coupled Receptors (GPCRs): Certain GPCRs have binding pockets that accommodate acidic ligands. The unique 3D shape of this molecule might allow it to selectively target specific orphan GPCRs.
Experimental Workflow for Biological Screening
Caption: High-level workflow for biological evaluation.
Conclusion and Future Directions
While 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid remains a hypothetical compound, this guide provides a comprehensive theoretical framework for its synthesis and potential application. The unique combination of furan, pyrazole, and propanoic acid moieties makes it an attractive target for discovery chemistry programs. The proposed synthetic route is robust and relies on well-understood chemical transformations. Future work should focus on the practical synthesis and characterization of this molecule, followed by a systematic biological screening campaign to validate the therapeutic hypotheses outlined herein. The chirality of the molecule also warrants investigation, as enantiomers may possess distinct biological profiles.
References
As this guide is a theoretical projection for a novel compound, direct references are not applicable. The principles and protocols described are based on standard, widely published knowledge in the fields of organic chemistry and medicinal chemistry. For foundational knowledge, the following authoritative sources are recommended:
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Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]
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Title: The Practice of Medicinal Chemistry Source: Academic Press (Elsevier) URL: [Link]
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Title: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom Source: The Royal Society of Chemistry URL: [Link]
